molecular formula C6HCl2F2NO2 B8666909 2,3-Dichloro-4,5-difluoro-1-nitrobenzene CAS No. 112062-57-4

2,3-Dichloro-4,5-difluoro-1-nitrobenzene

Cat. No. B8666909
M. Wt: 227.98 g/mol
InChI Key: MGIPQDLBQLKCTP-UHFFFAOYSA-N
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Patent
US04791225

Procedure details

To a mixture of anhydrous cupric chloride (2.2 g) and 2-chloro-3,4-difluoro-6-nitroaniline (2.63 g) in anhydrous acetonitrile (20 ml) was added t-butylnitrite (2.0 g) dropwise at 46° to 55° C. during 9 minutes. After stirring for 13 minutes at the same temperature, the reaction mixture was poured into chilled 10% diluted hydrochloric acid (20 ml) and extracted with benzene. The organic layer was washed with diluted hydrochloric acid and with water successively, dried over anhydrous sodium sulfate and concentrated. The resulting residue was purified by silica gel chromatography eluting with dichloromethane-n-hexane (1:5) to give the title compound (2.47 g), as yellow oil.
[Compound]
Name
cupric chloride
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[C:5]([N+:11]([O-:13])=[O:12])[C:3]=1N.C(ON=O)(C)(C)C.[ClH:21]>C(#N)C>[Cl:21][C:3]1[C:2]([Cl:1])=[C:8]([F:9])[C:7]([F:10])=[CH:6][C:5]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
cupric chloride
Quantity
2.2 g
Type
reactant
Smiles
Name
Quantity
2.63 g
Type
reactant
Smiles
ClC1=C(N)C(=CC(=C1F)F)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)ON=O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 13 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was poured
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
WASH
Type
WASH
Details
The organic layer was washed with diluted hydrochloric acid and with water successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with dichloromethane-n-hexane (1:5)

Outcomes

Product
Details
Reaction Time
13 min
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1Cl)F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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